N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(2-phenylphenyl)-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-24(19-11-8-12-20(17-19)28-23-15-6-7-16-25-23)26-22-14-5-4-13-21(22)18-9-2-1-3-10-18/h1-17H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOJPWPQJQQHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the pyridine ring: The biphenyl compound is then reacted with a pyridine derivative under conditions that facilitate the formation of an ether linkage.
Formation of the benzamide moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 12h ) correlate with higher yields (88%), likely due to enhanced reaction kinetics in Pd-catalyzed processes.
- Bulkier substituents (e.g., tert-butyl in 12c ) show moderate yields (~65%), suggesting steric hindrance effects.
- Heterocyclic moieties (e.g., pyridinyloxy in the target compound, furan in B21 ) introduce synthetic complexity but enhance biological target interactions.
Physicochemical Properties
Substituents influence melting points, solubility, and logP values (a measure of lipophilicity):
Table 2: Physical Properties of Selected Analogs
Key Observations :
Key Observations :
- Biphenyl moieties (common in and ) enhance π-π stacking with protein targets, improving binding affinity .
Analytical Characterization
Reverse-phase HPLC (e.g., Newcrom R1 column ) is effective for purity analysis of nitro-substituted benzamides. NMR and HR-MS remain standard for structural validation across analogs .
Biological Activity
N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C27H21N5
- Molecular Weight : 415.49 g/mol
- CAS Number : 1357171-62-0
The compound features a biphenyl moiety and a pyridine ring, which are significant in enhancing its biological activity through various mechanisms.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in disease processes, similar to other known inhibitors like isoniazid (INH). Docking studies suggest that it may interact with the target site of these enzymes effectively .
- Antimicrobial Activity : The compound exhibits antimicrobial properties, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness against various bacterial strains. For instance, related compounds have shown promising results against resistant strains of Mycobacterium tuberculosis (Mtb), suggesting that this compound could also possess similar activity .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The Selectivity Index (SI), which measures the safety profile of the compound, indicates that it has a favorable profile with high SI values, suggesting low toxicity to normal cells compared to cancer cells .
Table 1: Biological Activity Overview
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Mtb strains | |
| Cytotoxicity | High selectivity index (>19) | |
| Enzyme Inhibition | Potential inhibitor of target enzymes |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited MIC values as low as 3.7 µg/mL against resistant Mtb strains, showcasing their potential as lead compounds for further development .
- Cytotoxicity Assessment : In vitro studies on Vero cell lines revealed that the compound maintained a high selectivity index (>19), indicating its potential for use in cancer therapies with minimal side effects on healthy cells .
- Mechanistic Insights : Molecular docking studies indicated that the compound might inhibit specific targets within bacterial cells, potentially leading to cell death or growth inhibition. This is crucial for designing new antibiotics targeting resistant strains .
Q & A
Q. What are the established synthetic methodologies for N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide?
The synthesis typically involves a multi-step process:
- Step 1 : Coupling of 3-(pyridin-2-yloxy)benzoic acid with [1,1'-biphenyl]-2-amine using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Validation : Reaction progress monitored by TLC, with final structure confirmation via -NMR and LC-MS .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : - and -NMR to confirm regiochemistry and assess purity (>95%) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns.
- HPLC : For quantifying purity and stability under varying pH/temperature conditions .
Q. How can researchers assess the compound's solubility and stability for in vitro studies?
- Solubility : Tested in DMSO (primary solvent for stock solutions) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) can detect aggregation .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds (e.g., >150°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions (e.g., varying IC values across kinase assays) may arise from assay conditions (ATP concentration, buffer pH). Recommended approaches:
- Orthogonal assays : Compare enzymatic inhibition (e.g., ADP-Glo™ kinase assay) with cellular proliferation (MTT assay) .
- Structural analysis : Co-crystallization with target proteins (e.g., EGFR kinase) to validate binding modes via X-ray diffraction .
Q. How do structural modifications influence its structure-activity relationships (SAR)?
SAR studies highlight:
- Biphenyl group : Critical for hydrophobic interactions; fluorination at the 4-position enhances metabolic stability .
- Pyridinyloxy moiety : Replacement with isosteres (e.g., thiophene) reduces off-target activity against CYP450 enzymes .
- Amide linker : Substitution with sulfonamide decreases solubility but improves membrane permeability (logP shift from 2.8 to 3.5) .
Q. What experimental designs optimize pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS. CYP inhibition assays identify metabolic hotspots .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (aim for >10% unbound for efficacy) .
Q. How can researchers investigate heterocyclic reactivity under catalytic conditions?
- Pyridine ring functionalization : Pd-catalyzed cross-coupling (Suzuki-Miyaura) at the 4-position with aryl boronic acids (80°C, DMF, KCO) .
- Amide hydrolysis resistance : Test under acidic (HCl) or enzymatic (pepsin) conditions; stability >24 hours suggests suitability for oral delivery .
Q. What computational tools predict target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
